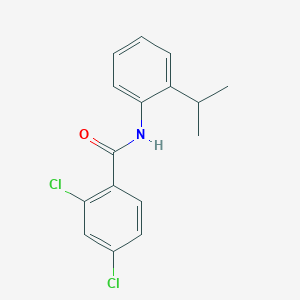

2,4-dichloro-N-(2-isopropylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-dichloro-N-(2-isopropylphenyl)benzamide, also known as diclofop-methyl, is a herbicide that is widely used in agriculture to control grass weeds in cereal crops. It belongs to the arylphenoxypropionate family of herbicides and has a selective mode of action, meaning it targets specific types of plants while leaving others unharmed. In

Scientific Research Applications

Diclofop-methyl has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been used in numerous scientific research studies to investigate its effects on different types of crops, weeds, and soil microorganisms. Its selective mode of action has made it a valuable tool for weed control in cereal crops such as wheat, barley, and oats.

Mechanism of Action

Diclofop-methyl works by inhibiting the synthesis of fatty acids in the target plant, which leads to the disruption of cell membrane function and ultimately, the death of the plant. It is absorbed by the leaves and stems of the plant and translocated to the growing points, where it exerts its herbicidal effect.

Biochemical and physiological effects:

Diclofop-methyl has been shown to have a range of biochemical and physiological effects on plants, including the inhibition of fatty acid synthesis, the disruption of cell membrane function, and the alteration of plant growth and development. It has also been shown to have some impact on soil microorganisms, although the extent of this impact is still being studied.

Advantages and Limitations for Lab Experiments

Diclofop-methyl has several advantages for use in laboratory experiments, including its selective mode of action, its availability in pure form, and its well-established mechanism of action. However, its use in laboratory experiments is limited by its potential toxicity and the need for careful handling of hazardous chemicals.

Future Directions

There are several future directions for research on 2,4-dichloro-N-(2-isopropylphenyl)benzamidehyl, including the investigation of its impact on non-target organisms, the development of more selective herbicides, and the exploration of alternative methods for weed control. Additionally, there is a need for further research on the environmental fate and transport of 2,4-dichloro-N-(2-isopropylphenyl)benzamidehyl, as well as its potential impact on human health.

Synthesis Methods

Diclofop-methyl is synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with 2-isopropylaniline to form 2,4-dichloro-N-(2-isopropylphenyl)acetamide. This intermediate is then reacted with methyl chloroformate to yield 2,4-dichloro-N-(2-isopropylphenyl)benzamidehyl. The synthesis of 2,4-dichloro-N-(2-isopropylphenyl)benzamidehyl is a complex process that requires careful handling of hazardous chemicals and strict adherence to safety protocols.

properties

Molecular Formula |

C16H15Cl2NO |

|---|---|

Molecular Weight |

308.2 g/mol |

IUPAC Name |

2,4-dichloro-N-(2-propan-2-ylphenyl)benzamide |

InChI |

InChI=1S/C16H15Cl2NO/c1-10(2)12-5-3-4-6-15(12)19-16(20)13-8-7-11(17)9-14(13)18/h3-10H,1-2H3,(H,19,20) |

InChI Key |

KEJCMAFXDLBIDQ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)

![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)

![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)

![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)

![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)

![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)